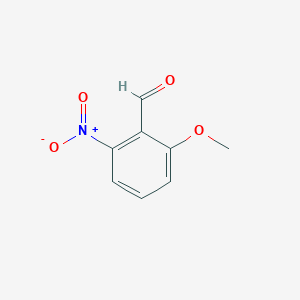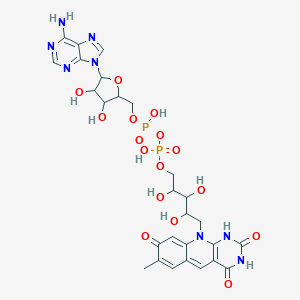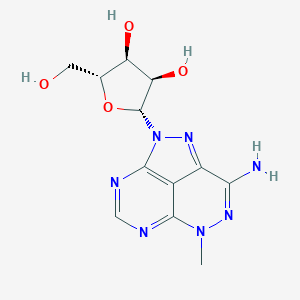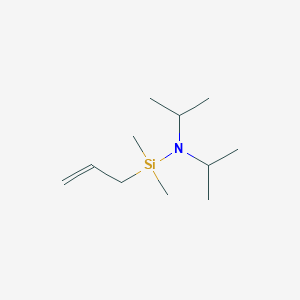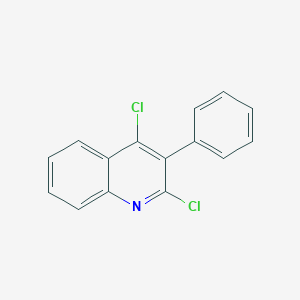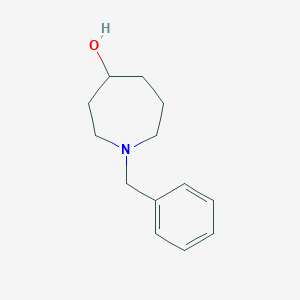
1-Benzylazepan-4-ol
Overview
Description
1-Benzylazepan-4-ol is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom The presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the azepane ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzylazepan-4-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-benzyl-4-azepanone. The reduction can be carried out using sodium borohydride (NaBH₄) in methanol at room temperature. The reaction proceeds smoothly, yielding this compound as the primary product.
Another method involves the hydrogenation of 1-benzyl-4-azepanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressure and temperature. This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 1-benzyl-4-azepanone is hydrogenated in the presence of a Pd/C catalyst. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Benzylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 1-Benzyl-4-azepanone.
Reduction: 1-Benzylazepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzylazepan-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzylazepan-4-ol is not fully understood. it is believed to interact with specific molecular targets in biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The benzyl group may facilitate interactions with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability.
Comparison with Similar Compounds
1-Benzylazepan-4-ol can be compared with other similar compounds such as:
1-Benzylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Benzyl-4-azepanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-Benzylpiperidine: A six-membered ring analog with different steric and electronic properties.
The presence of the hydroxyl group in this compound makes it unique, providing additional reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications.
Properties
IUPAC Name |
1-benzylazepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIHLEFTHZLGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403208 | |
| Record name | 1-Benzyl-4-hydroxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109162-29-0 | |
| Record name | 1-Benzyl-4-hydroxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

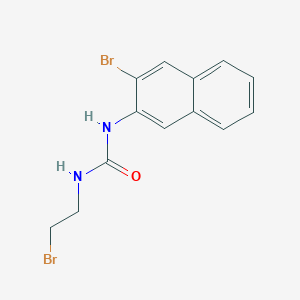
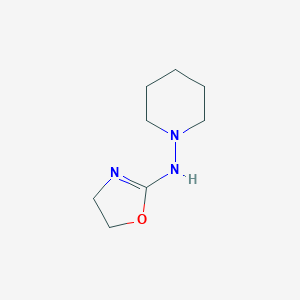
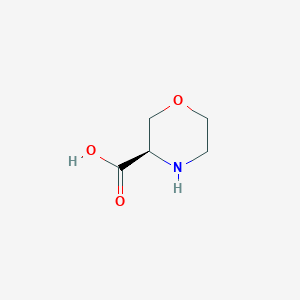
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
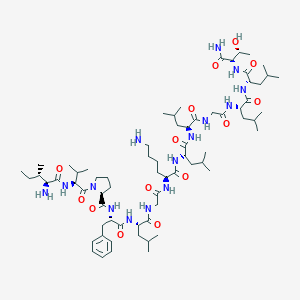
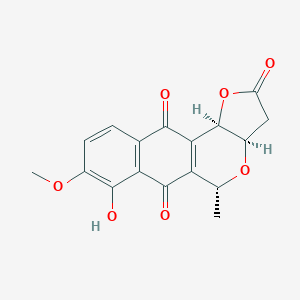

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
